molecular formula C15H20N2O4S B11441536 Dimethyl 2-{[(diethylamino)carbonothioyl]amino}terephthalate

Dimethyl 2-{[(diethylamino)carbonothioyl]amino}terephthalate

Cat. No.: B11441536
M. Wt: 324.4 g/mol
InChI Key: OSZZHOCQEJIFDM-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[(DIETHYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of two carboxylate groups attached to a benzene ring, along with a diethylcarbamothioylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(DIETHYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 1,4-dimethylbenzene-1,4-dicarboxylate and diethylcarbamothioyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The diethylcarbamothioyl chloride reacts with the 1,4-dimethylbenzene-1,4-dicarboxylate to form the desired product through a nucleophilic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(DIETHYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1,4-DIMETHYL 2-[(DIETHYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(DIETHYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing biochemical pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2-DIMETHYL BENZENE-1,2-DICARBOXYLATE: Similar in structure but differs in the position of the carboxylate groups.

    DIMETHYL BENZENE-1,2-DICARBOXYLATE: Another related compound with similar chemical properties.

Uniqueness

1,4-DIMETHYL 2-[(DIETHYLCARBAMOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to the presence of the diethylcarbamothioylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

dimethyl 2-(diethylcarbamothioylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C15H20N2O4S/c1-5-17(6-2)15(22)16-12-9-10(13(18)20-3)7-8-11(12)14(19)21-4/h7-9H,5-6H2,1-4H3,(H,16,22)

InChI Key

OSZZHOCQEJIFDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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